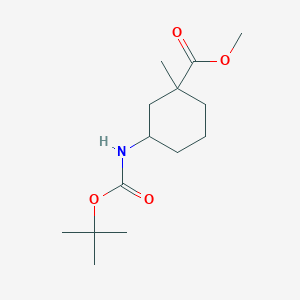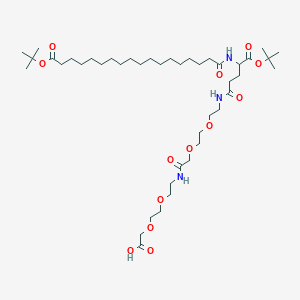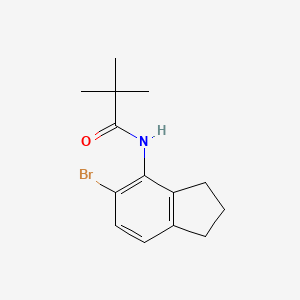
Methyl 5-(tert-butoxycarbonylamino)-1-methylcyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(tert-butoxycarbonyl)amino]-1-methylcyclohexane-1-carboxylate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(tert-butoxycarbonyl)amino]-1-methylcyclohexane-1-carboxylate typically involves the protection of an amine group with a Boc group. One common method involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
化学反応の分析
Types of Reactions
Methyl 3-[(tert-butoxycarbonyl)amino]-1-methylcyclohexane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbamate group to an amine.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used for the reduction of carbamates to amines.
Substitution: The Boc group can be removed using strong acids like TFA or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction typically yields the corresponding amine.
Substitution: Removal of the Boc group results in the formation of the free amine.
科学的研究の応用
Methyl 3-[(tert-butoxycarbonyl)amino]-1-methylcyclohexane-1-carboxylate has several applications in scientific research:
Biology: The compound can be used in the synthesis of peptides and other biologically active molecules.
作用機序
The mechanism of action of methyl 3-[(tert-butoxycarbonyl)amino]-1-methylcyclohexane-1-carboxylate primarily involves the protection of amine groups. The Boc group is introduced to prevent unwanted reactions at the amine site during synthetic processes. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.
類似化合物との比較
Similar Compounds
Methyl 3-[(tert-butoxycarbonyl)amino]propanoate: Similar in structure but with a propanoate backbone instead of a cyclohexane ring.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Contains a phenyl group and a hydroxyl group, offering different reactivity and applications.
Uniqueness
Methyl 3-[(tert-butoxycarbonyl)amino]-1-methylcyclohexane-1-carboxylate is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to linear or aromatic analogs. This uniqueness makes it valuable in specific synthetic applications where ring strain and conformational stability are important factors.
特性
分子式 |
C14H25NO4 |
|---|---|
分子量 |
271.35 g/mol |
IUPAC名 |
methyl 1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-10-7-6-8-14(4,9-10)11(16)18-5/h10H,6-9H2,1-5H3,(H,15,17) |
InChIキー |
JLPJPNOGCYKKSC-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(C1)NC(=O)OC(C)(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12504631.png)

![N-(4-fluorophenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12504646.png)
![(3R,5S,7s)-4-(dimethylamino)tricyclo[3.3.1.1~3,7~]dec-1-yl diphenylacetate](/img/structure/B12504654.png)


![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12504669.png)
![1-(5,5-Dioxido-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazin-6-yl)ethanone](/img/structure/B12504680.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504698.png)
![6-Oxo-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504712.png)


